5-(tert-Butyl)-3-chlorobenzisoxazole
Description
5-(tert-Butyl)-3-chlorobenzisoxazole is a heterocyclic organic compound featuring a benzisoxazole core substituted with a tert-butyl group at the 5-position and a chlorine atom at the 3-position. Its molecular formula is C₁₁H₁₂ClNO, with a molar mass of 209.67 g/mol. Benzisoxazole derivatives are widely explored in medicinal chemistry and materials science due to their stability and tunable functionalization .
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-tert-butyl-3-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)10(12)13-14-9/h4-6H,1-3H3 |
InChI Key |
GFEIPCVJECSMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)ON=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022587 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of MFCD33022587 is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Industrial production may also include additional steps for quality control and ensuring compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
MFCD33022587 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving MFCD33022587 typically use common reagents such as acids, bases, and oxidizing or reducing agents. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD33022587 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing other compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD33022587 involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole (CAS 163619-94-1)
- Molecular Formula : C₆H₉ClN₂O
- Molar Mass : 160.6 g/mol
- Key Differences : Replacing the benzisoxazole ring with a 1,2,4-oxadiazole reduces aromaticity and molar mass. The chlorine and tert-butyl substituents are retained, but the smaller heterocycle may lower thermal stability and alter electronic properties. Oxadiazoles are often used as bioisosteres for esters or amides, suggesting divergent applications compared to benzisoxazoles .
Substituent Effects on Physicochemical Properties
5-(tert-Butyl)isoxazole-3-carboxylic Acid (CAS 90607-21-9)
- Molecular Formula: C₈H₁₁NO₃
- Molar Mass : 169.18 g/mol
- Key Differences : The chlorine atom in the target compound is replaced by a carboxylic acid group. This substitution increases polarity and hydrogen-bonding capacity, likely raising melting points and aqueous solubility. However, the tert-butyl group maintains steric bulk, which may hinder crystallization .
5-Phenylisoxazole-3-carboxylic Acid (CAS 14441-90-8)
- Molecular Formula: C₁₀H₇NO₃
- Molar Mass : 189.17 g/mol
- Key Differences: A phenyl group replaces the tert-butyl substituent. The aromatic ring enhances π-π stacking interactions but reduces solubility in nonpolar media. The absence of a bulky alkyl group may also increase reactivity toward electrophilic substitution .
Electrochemical and Spectroscopic Behavior
The tert-butyl group in 5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)benzoate-substituted phthalocyanines () demonstrates reversible redox processes and stabilizes electrochemical activity. By analogy, the tert-butyl substituent in 5-(tert-Butyl)-3-chlorobenzisoxazole may similarly enhance stability during redox reactions. The chlorine atom’s electron-withdrawing nature could lower reduction potentials compared to non-halogenated analogues, as observed in nitro-group-containing phthalocyanines .
Data Tables and Key Research Findings
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-(tert-Butyl)-3-chlorobenzisoxazole | C₁₁H₁₂ClNO | 209.67 | 5-tert-butyl, 3-Cl | High hydrophobicity, potential redox stability |
| 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole | C₆H₉ClN₂O | 160.6 | 3-tert-butyl, 5-Cl | Lower thermal stability, bioisostere applications |
| 5-(tert-Butyl)isoxazole-3-carboxylic acid | C₈H₁₁NO₃ | 169.18 | 5-tert-butyl, 3-COOH | High polarity, hydrogen-bonding capability |
| 5-Phenylisoxazole-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 5-phenyl, 3-COOH | Enhanced π-π interactions, reduced solubility |
Research Findings:
- Electrochemical Stability : tert-Butyl groups in phthalocyanines enable reversible one-electron redox processes, suggesting analogous stabilization in benzisoxazoles .
- Solubility Trends : Bulky tert-butyl groups improve organic solvent compatibility, whereas carboxylic acid substituents enhance aqueous solubility .
- Steric Effects : The tert-butyl group in 5-(tert-Butyl)-3-chlorobenzisoxazole may hinder nucleophilic attack at the 3-position, contrasting with smaller substituents in analogues .
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